4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate
Description
Properties
CAS No. |
84211-50-7 |
|---|---|
Molecular Formula |
C10H13N3O4S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2 |
InChI Key |
MPAJMQNOWSSPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The synthesis of this compound typically involves the coupling of an aminobenzenesulfonamide derivative with a methylisoxazole moiety under controlled reaction conditions. The hydrate form is obtained during crystallization or purification steps due to water incorporation into the crystal lattice.
Reaction Conditions
The reaction is generally carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile to ensure solubility of the reactants. A base, such as potassium carbonate, is used to facilitate nucleophilic substitution reactions. The temperature is maintained at approximately 333 K (60 °C) to optimize reaction kinetics.
Detailed Procedure
Starting Materials
- 4-Aminobenzenesulfonamide : Serves as the core structure for the sulfonamide group.
- 5-Methylisoxazole : Provides the heterocyclic moiety.
- Potassium carbonate : Acts as a base.
- Dimethylformamide (DMF) : Solvent for the reaction.
Step-by-Step Process
-
- Combine equimolar amounts (0.5 mmol each) of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and potassium carbonate in DMF (10 mL).
- Stir the mixture at 333 K until all starting materials are consumed.
Workup :
- Add water to quench the reaction and facilitate phase separation.
- Extract the product using chloroform (CHCl₃).
-
- Wash the organic extract with water to remove impurities.
- Purify the compound by column chromatography using silica gel and an appropriate eluent (e.g., ethyl acetate/hexane mixture).
-
- Recrystallize from ethanol to obtain the hydrate form.
- Ensure slow evaporation to allow water incorporation into the crystal lattice.
Characterization
Analytical Techniques
The synthesized compound is characterized using:
- NMR Spectroscopy : To confirm structural integrity and functional groups.
- Mass Spectrometry : For molecular weight determination.
- Elemental Analysis : To verify purity and composition.
Crystallographic Data
The hydrate form exhibits specific hydrogen bonding patterns that stabilize its structure. Key bond lengths and angles include:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| N-S | 1.420 | -- |
| C-O | 1.349 | -- |
| C-C (aromatic) | 1.339 | -- |
| O-S | 1.427 | -- |
Notes on Optimization
Reaction Yield
The yield can be improved by:
- Using anhydrous conditions to minimize side reactions.
- Employing high-purity starting materials.
Hydrate Formation
The hydrate form is sensitive to humidity during crystallization; controlling environmental moisture levels ensures reproducibility.
Data Table Summary
| Step | Conditions | Observations |
|---|---|---|
| Reaction | DMF, K₂CO₃, 333 K | Complete consumption of reactants |
| Extraction | CHCl₃ | Phase separation achieved |
| Purification | Column chromatography | Removal of impurities |
| Crystallization | Ethanol | Formation of hydrate crystals |
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate is with a molecular weight of 238.26 g/mol. The compound features a sulfonamide group, which is significant in medicinal chemistry for its biological activity.
Biological Activities
1. Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal properties. Studies indicate that derivatives of benzenesulfonamides exhibit significant activity against various pathogens. For instance, a study reported that modifications in the sulfonamide structure enhanced its binding affinity to bacterial proteins, demonstrating promising antibacterial activity with binding affinities ranging from -6.0 to -9.4 kcal/mol .
| Study | Pathogen | Activity | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | -6.0 to -9.4 | |
| Candida species | Antifungal | Not specified |
2. Carbonic Anhydrase Inhibition
Research has shown that sulfonamides can inhibit carbonic anhydrases, which are essential enzymes in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by 4-amino-substituted benzenesulfonamides has implications for treating conditions like glaucoma and epilepsy .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with modified biological activities. For example, the introduction of different functional groups can enhance antimicrobial efficacy or alter pharmacokinetic properties.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in the Baghdad Science Journal, various derivatives of benzenesulfonamides were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that certain modifications led to significant enhancements in activity against both bacterial and fungal strains .
Case Study 2: Inhibition of Carbonic Anhydrases
A detailed investigation into the inhibitory effects of 4-amino-substituted benzenesulfonamides on carbonic anhydrases revealed that these compounds could effectively reduce enzyme activity, suggesting potential therapeutic applications in managing conditions associated with dysregulated acid-base homeostasis .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition blocks the production of folic acid, an essential component for bacterial growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folate synthesis pathway .
Comparison with Similar Compounds
Structural Analogs in the Sulfonamide Class
SMX belongs to a broader class of sulfonamides, which share the sulfonamide functional group but differ in substituents on the aromatic or heterocyclic moieties. Key structural analogs include:
4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (CAS 127-69-5)
- Structural Differences : The isoxazole ring in this analog contains 3,4-dimethyl substituents instead of a single 5-methyl group in SMX (Figure 2).
- Activity : While direct biological data are unavailable, steric hindrance from the dimethyl groups may reduce DHPS binding efficiency compared to SMX.
Sulfamethoxazole 4-Thiazolidinone Hybrids (7a–l)
- Structural Modifications: SMX derivatives incorporating a 4-thiazolidinone ring (e.g., compound 7a) exhibit enhanced antimycobacterial activity. For example, hybrid 7a showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis, outperforming parent SMX (MIC >25 µg/mL) .
- Structure-Activity Relationship (SAR): The thiazolidinone moiety introduces hydrogen-bonding interactions with bacterial targets, improving potency and selectivity .
Physicochemical and Pharmacokinetic Properties
Environmental Impact
- SMX : Detected in 30–80% of water samples globally due to resistance to conventional degradation methods .
- Analogs: Limited data exist for 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, but increased hydrophobicity may reduce aqueous mobility, favoring sediment adsorption .
Toxicity and Selectivity
- SMX: Known for hypersensitivity reactions and cytotoxicity at high doses (e.g., IC₅₀ >100 µg/mL in mammalian cells) .
- Hybrids : Compound 7a demonstrates a selectivity index (SI) of 32.6 for M. tuberculosis over human cells, indicating favorable safety .
Figures
- Figure 1 : Structure of SMX hydrate.
- Figure 2: Comparison of SMX and 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide.
Biological Activity
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate, a sulfonamide derivative, exhibits significant biological activity, particularly as an antibacterial agent. This compound is characterized by its unique structural features, including an amino group and a methylisoxazole moiety, which enhance its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H13N3O4S
- Molecular Weight : Approximately 253.28 g/mol
The compound's structure allows it to inhibit bacterial growth by targeting essential metabolic pathways in bacteria.
This compound primarily functions through:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA). By competing with PABA, the compound disrupts folate synthesis, leading to a bacteriostatic effect.
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against various strains. Its effectiveness can be compared to other well-known sulfonamides:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Sulfamethoxazole | Benzenesulfonamide | Antibacterial | Widely used in clinical settings; well-studied metabolic pathways |
| Sulfanilamide | Simple sulfonamide | Antibacterial | First sulfonamide discovered; less potent than newer derivatives |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial | Often used in combination with sulfonamides; targets a different pathway |
| This compound | Complex sulfonamide | Antibacterial | Contains unique methylisoxazole moiety enhancing activity |
The methylisoxazole group enhances the compound's efficacy, potentially offering improved antibacterial properties compared to traditional sulfonamides.
Interaction with Biological Systems
Studies have shown that this compound interacts with cytochrome P450 enzymes, which may lead to the formation of reactive metabolites. These interactions are critical for understanding the pharmacokinetics of the drug and optimizing dosing regimens to minimize toxicity.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study reported that derivatives of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide showed promising in vitro antibacterial and antifungal activities, indicating its potential as a therapeutic agent against infections .
- Metabolic Pathways : Research on the metabolism of related compounds revealed that 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide may undergo various biotransformation processes, influencing its efficacy and safety profile .
- Comparative Studies : In comparative studies with other sulfonamides, this compound demonstrated superior antibacterial effects against resistant bacterial strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .
Q & A
Basic: What are the standard synthetic protocols for 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate?
The compound is synthesized via a two-step process:
Acylation : Reacting N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole to form an N-acylated intermediate.
Acid Hydrolysis : Cleaving the acetyl group under acidic conditions to yield the free sulfonamide. Derivatives, such as thiazolidinone hybrids, are synthesized via cyclocondensation with aryl aldehydes and mercaptoacetic acid in refluxing toluene . Metal complexes (e.g., Co(II), Ni(II), Cu(II)) are prepared by reacting the sulfonamide with metal salts, followed by characterization using molar conductivity and UV-Vis spectroscopy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : For confirming structural integrity and substituent positions in derivatives (e.g., methylene protons in thiazolidinone hybrids) .
- UV-Vis Spectroscopy : To analyze metal-ligand charge transfer in complexes (e.g., λmax shifts for Co(II) at 420 nm, Ni(II) at 390 nm) .
- Elemental Analysis : Validates stoichiometry (e.g., [MR]X2-type complexes with 1:1 metal-to-ligand ratios) .
- Molar Conductivity : Distinguishes electrolytic behavior (e.g., values >100 S cm² mol⁻¹ indicate 1:2 electrolyte complexes) .
Advanced: How can researchers address discrepancies in crystallographic data refinement for sulfonamide derivatives?
Discrepancies often arise from twinning, poor resolution, or polymorphic forms. Strategies include:
- SHELXL Refinement : Robust for small-molecule structures; handles high-resolution data and twinning via HKLF5 format .
- Polymorph Characterization : For disappearing polymorphs (e.g., Form A vs. Form B of sulfamethoxazole salts), use synchrotron XRD and controlled crystallization conditions .
- Validation Tools : Cross-check with CIF validation reports and density functional theory (DFT)-optimized geometries to resolve bond-length anomalies.
Advanced: What strategies optimize the design of metal complexes with this sulfonamide for enhanced antimicrobial activity?
- Metal Selection : Transition metals (Co, Ni, Cu) favor octahedral geometries, enhancing stability and bioactivity. Cu(II) complexes often show superior antibacterial potency due to redox activity .
- Ligand Modifications : Introduce electron-withdrawing groups (e.g., acetyl, hydroxy) to the arylazo moiety to improve metal-binding affinity and stability constants (log β ≈ 4.5–5.2) .
- Structure-Activity Relationships (SAR) : Correlate spectroscopic data (e.g., d-d transition energies) with MIC values against Gram-positive/-negative pathogens .
Advanced: How do environmental factors influence the biodegradation of sulfamethoxazole in constructed wetlands?
- Microbial Consortia : Endophytic bacteria (e.g., Pseudomonas spp.) degrade sulfamethoxazole via hydroxylation and cleavage of the isoxazole ring, monitored by LC-MS/MS .
- pH and Humic Substances : At pH 7–8, humic acids form non-covalent complexes with sulfamethoxazole (pKa = 2.7), reducing bioavailability and slowing degradation .
- Experimental Design : Use microcosm studies with spiked concentrations (e.g., 10–100 µg/L) and measure half-lives (t½) under aerobic/anaerobic conditions .
Advanced: What methodological challenges arise in synthesizing sulfonamide-based thiazolidinone hybrids, and how are they resolved?
- Cyclocondensation Efficiency : Low yields due to steric hindrance from bulky aldehydes. Optimize by using microwave-assisted synthesis or ionic liquid solvents .
- Byproduct Formation : Hydrazide intermediates may form; suppress via strict stoichiometric control (1:1:1 ratio of sulfonamide, aldehyde, mercaptoacetic acid) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate hybrids, confirmed by HRMS and 2D NMR .
Advanced: How can computational modeling predict the environmental behavior of sulfamethoxazole?
- Molecular Dynamics (MD) : Simulate interactions with humic substances to predict binding constants (e.g., log K = 3.8–4.2) .
- QSAR Models : Relate log P (1.7) and solubility (0.3 mg/L) to bioaccumulation potential in aquatic organisms .
- Degradation Pathways : DFT calculations identify reactive sites for hydroxyl radical (•OH) attack, prioritizing experimental validation of predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
